molecular formula C9H16N2O3 B14420378 N,N'-(2-Oxopropane-1,1-diyl)dipropanamide CAS No. 84827-13-4

N,N'-(2-Oxopropane-1,1-diyl)dipropanamide

Cat. No.: B14420378
CAS No.: 84827-13-4
M. Wt: 200.23 g/mol
InChI Key: NGMBQTJWDYXSBY-UHFFFAOYSA-N
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Description

N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is an organic compound with a unique structure characterized by two propanamide groups connected through a central oxopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide typically involves the reaction of propanamide derivatives with oxopropane intermediates under controlled conditions. One common method includes the use of acetic acid as a catalyst to facilitate the condensation reaction between the amide groups and the oxopropane moiety . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-(2-Oxopropane-1,1-diyl)dipropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amide groups under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-(2-Oxopropane-1,1-diyl)dipropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(2-Oxopropane-1,1-diyl)dipropanamide involves its interaction with molecular targets through its oxo and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, and other non-covalent interactions that influence the compound’s biological and chemical activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(2-Oxopropane-1,1-diyl)dipropanamide is unique due to its specific combination of oxo and amide functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industrial applications.

Properties

CAS No.

84827-13-4

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

N-[2-oxo-1-(propanoylamino)propyl]propanamide

InChI

InChI=1S/C9H16N2O3/c1-4-7(13)10-9(6(3)12)11-8(14)5-2/h9H,4-5H2,1-3H3,(H,10,13)(H,11,14)

InChI Key

NGMBQTJWDYXSBY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(=O)C)NC(=O)CC

Origin of Product

United States

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